SULFANYL]ETHYL})AMINE](/img/structure/B502455.png)
[(4-ETHYLPHENYL)METHYL]({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes an ethylphenyl group, a tetrazole ring, and a sulfanyl ethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Attachment of the Sulfanyl Ethyl Group: This step involves the nucleophilic substitution of a halogenated ethyl compound with a thiol group, forming the sulfanyl ethyl linkage.
Coupling with the Ethylphenyl Group: The final step involves the coupling of the ethylphenyl group with the previously formed intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE undergoes various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in redox reactions within biological systems, affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Alcohol: Shares the benzyl group but differs significantly in its functional groups and overall structure.
Uniqueness
(4-ETHYLPHENYL)METHYLSULFANYL]ETHYL})AMINE is unique due to its combination of an ethylphenyl group, a tetrazole ring, and a sulfanyl ethyl linkage
Eigenschaften
Molekularformel |
C18H21N5S |
---|---|
Molekulargewicht |
339.5g/mol |
IUPAC-Name |
N-[(4-ethylphenyl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H21N5S/c1-2-15-8-10-16(11-9-15)14-19-12-13-24-18-20-21-22-23(18)17-6-4-3-5-7-17/h3-11,19H,2,12-14H2,1H3 |
InChI-Schlüssel |
RONMKERRXJDUFE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.